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molecular formula C8H8Br2 B087193 1-Bromo-2-(2-bromoethyl)benzene CAS No. 1074-15-3

1-Bromo-2-(2-bromoethyl)benzene

Cat. No. B087193
M. Wt: 263.96 g/mol
InChI Key: RUGOFYNHMCFJFD-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

A solution of 1-bromo-2-(2-bromoethyl)benzene (6.23 g, 23.6 mmol) in ethanol (20.5 mL) was added to a solution of sodium sulfite (3.12 g, 24.7 mmol) in water (25.0 mL). The mixture was heated at 100° C. for 24 hours. The reaction mixture was filtered, and the filtrate was then left to stand at 3° C. overnight. The resulting white crystals were collected by filtration and dried to give sodium 2-(2-bromo-phenyl)ethanesulfonate (4.00 g, 59%).
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9]Br.[S:11]([O-:14])([O-:13])=[O:12].[Na+:15].[Na+]>C(O)C.O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][S:11]([O-:14])(=[O:13])=[O:12].[Na+:15] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
6.23 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CCBr
Name
Quantity
3.12 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
20.5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WAIT
Type
WAIT
Details
the filtrate was then left
FILTRATION
Type
FILTRATION
Details
The resulting white crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)CCS(=O)(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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